molecular formula C25H19N3O4 B577665 Disperse Orange  32 CAS No. 12236-02-1

Disperse Orange 32

Cat. No.: B577665
CAS No.: 12236-02-1
M. Wt: 425.4 g/mol
InChI Key: WLXASJYYFAVYSK-UHFFFAOYSA-N
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Description

Disperse Orange 32 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing hydrophobic fibers such as polyester and acetate. This compound is known for its vibrant orange color and is widely used in the textile industry. Disperse dyes are non-ionic and have low water solubility, making them suitable for dyeing synthetic fibers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Orange 32 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The process begins with the formation of a diazonium salt from an aromatic amine under acidic conditions. This diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.

Industrial Production Methods

Industrial production of Disperse Orange 32 involves large-scale diazotization and coupling reactions. The process is carried out in reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity of the dye. The final product is isolated by filtration, washed, and dried to obtain the dye in powder form.

Chemical Reactions Analysis

Types of Reactions

Disperse Orange 32 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction of the azo group can lead to the formation of aromatic amines.

    Substitution: The aromatic rings in Disperse Orange 32 can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products

    Oxidation: Oxidation products may include quinones and other oxygenated aromatic compounds.

    Reduction: Reduction typically yields aromatic amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Disperse Orange 32 has several applications in scientific research, including:

    Chemistry: Used as a model compound in studies of azo dye chemistry and dyeing processes.

    Biology: Investigated for its potential effects on biological systems and its use as a staining agent.

    Medicine: Studied for its potential use in medical diagnostics and as a therapeutic agent.

    Industry: Widely used in the textile industry for dyeing synthetic fibers. It is also used in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Disperse Orange 32 involves the interaction of the dye molecules with the hydrophobic fibers. The dye molecules are absorbed onto the fiber surface and diffuse into the fiber matrix. The interaction is primarily driven by van der Waals forces and hydrogen bonding. The azo group in the dye molecule can undergo various chemical transformations, affecting the color and stability of the dye.

Comparison with Similar Compounds

Similar Compounds

    Disperse Orange 1: Another azo dye with similar applications but different molecular structure.

    Disperse Red 1: A red azo dye used for similar purposes.

    Disperse Yellow 9: A yellow azo dye with similar properties.

Uniqueness

Disperse Orange 32 is unique due to its specific molecular structure, which imparts a distinct orange color and specific dyeing properties. Its stability and resistance to fading make it a preferred choice for certain applications in the textile industry.

Properties

CAS No.

12236-02-1

Molecular Formula

C25H19N3O4

Molecular Weight

425.4 g/mol

IUPAC Name

17-(3-methoxypropyl)-7-methyl-3,10,17-triazahexacyclo[13.6.2.02,10.04,9.012,22.019,23]tricosa-1(22),2,4(9),5,7,12,14,19(23),20-nonaene-11,16,18-trione

InChI

InChI=1S/C25H19N3O4/c1-13-4-9-18-19(12-13)28-22(26-18)14-5-6-15-21-16(7-8-17(20(14)21)25(28)31)24(30)27(23(15)29)10-3-11-32-2/h4-9,12H,3,10-11H2,1-2H3

InChI Key

WLXASJYYFAVYSK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C(=O)N(C5=O)CCCOC

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C(=O)N(C5=O)CCCOC

Synonyms

Disperse Orange 32

Origin of Product

United States

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